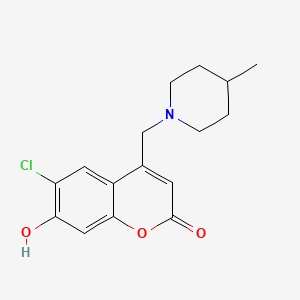

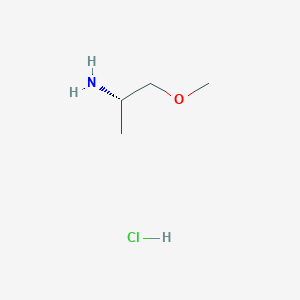

![molecular formula C17H18N2O B2546817 2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-60-5](/img/structure/B2546817.png)

2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is attached to an ethanol group and a 2-methylbenzyl group .

Molecular Structure Analysis

The benzimidazole core of the molecule is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The ethanol and 2-methylbenzyl groups are likely to add some three-dimensionality to the overall structure of the molecule .Chemical Reactions Analysis

Alcohols, such as the ethanol group in this compound, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, esters, and they can also undergo oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Heterocycles containing the 1,2,3-triazole moiety have been extensively explored in drug development. This compound’s structural features make it a potential pharmacophore for various therapeutic applications. Notably, pyrazole-based compounds exhibit anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The pyrazole ring is commonly found in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, pyrazoles can be used in cancer treatment, obesity management, and cytoprotection .

Fungicidal Activity

While specific studies on this compound are limited, related derivatives have demonstrated fungicidal activity. Researchers have observed that substituents on the benzene ring significantly influence the compound’s efficacy. Steric hindrance effects play a crucial role in determining its activity .

Organic Synthesis

The synthesis of this compound involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol using concentrated hydrochloric acid as a catalyst. Crystallization yields the title heterocycle in a 95% yield. The structure has been confirmed through X-ray diffraction and spectral analyses .

Hydrazones in Medicinal Chemistry

Hydrazones, including this compound, exhibit diverse biological and pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and cardioprotective effects. Hydrazones are promising candidates for various applications in drug development .

Antileishmanial and Antimalarial Activities

Although direct evidence for this specific compound is lacking, pyrazole-bearing derivatives have shown potent antileishmanial and antimalarial activities. Further exploration of its potential in these areas could be valuable .

Other Applications

While not extensively studied, compounds with similar structural features have been investigated for various purposes. Future research may uncover additional applications, such as antitrypanosomal, antischistosomiasis, or other pharmacological effects .

Propriétés

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-19-16-9-5-4-8-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESCITPZXJKBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

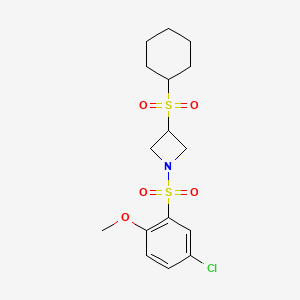

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)